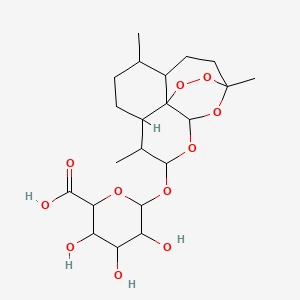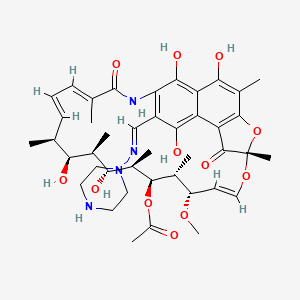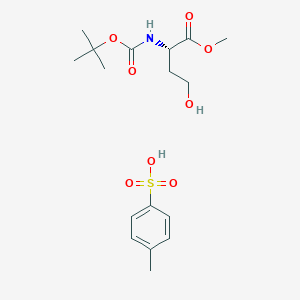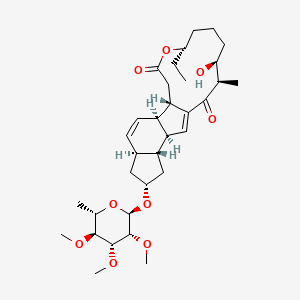
双氢青蒿素β-D-葡萄糖醛酸苷(异构体混合物)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid, also known as 3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C21H32O11 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
“双氢青蒿素β-D-葡萄糖醛酸苷(异构体混合物)”是一种复杂的化合物,在科学研究中具有多种潜在应用。 然而,根据现有信息,它似乎主要用作双氢青蒿素的抗疟代谢物 {svg_1}.
以下是其潜在应用的简要概述:
抗疟研究
“双氢青蒿素β-D-葡萄糖醛酸苷(异构体混合物)”主要以双氢青蒿素的抗疟代谢物的身份而闻名 {svg_2}。这使其成为新抗疟药物研发中的重要化合物。
代谢研究
该化合物可用于代谢研究,以了解双氢青蒿素在体内的代谢过程 {svg_3}。这可以为双氢青蒿素类药物的疗效和潜在副作用提供宝贵的见解。
药代动力学研究
“双氢青蒿素β-D-葡萄糖醛酸苷(异构体混合物)”可用于药代动力学研究,以研究双氢青蒿素在体内的吸收、分布、代谢和排泄 {svg_4}.
稳定同位素标记
“双氢青蒿素β-D-葡萄糖醛酸苷(异构体混合物)”可用于稳定同位素标记,这是一种在代谢和生化研究中使用的技术 {svg_5}.
安全和危害
作用机制
Target of Action
Dihydro Artemisinin beta-D-Glucuronide, a derivative of artemisinin, primarily targets malaria-causing parasites such as Plasmodium falciparum . The compound interacts with key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .
Mode of Action
The proposed mechanism of action of artemisinin, from which Dihydro Artemisinin beta-D-Glucuronide is derived, involves the cleavage of endoperoxide bridges by iron. This process produces free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules, causing oxidative stress in the cells of the parasite .
Biochemical Pathways
The compound affects the haem pathway, which has been extensively investigated as a mode of action of artemisinin . The endoperoxide bridge in the compound is activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals . These radicals may target essential parasite macromolecules, causing the parasite’s death .
Pharmacokinetics
Dihydro Artemisinin beta-D-Glucuronide’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. The compound’s low bioavailability is linked to extensive metabolism, as well as its chemical instability . After administration, the compound is mainly excreted through bile .
Result of Action
The molecular and cellular effects of Dihydro Artemisinin beta-D-Glucuronide’s action include the regulation of key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules . This leads to the death of the malaria-causing parasites .
Action Environment
The action, efficacy, and stability of Dihydro Artemisinin beta-D-Glucuronide can be influenced by environmental factors. For instance, the compound’s stability varies with pH and temperature . Furthermore, the compound’s action can be affected by the presence of iron, which activates the endoperoxide bridge in the compound .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dihydro Artemisinin beta-D-Glucuronide (Mixture of Isomers) involves the conversion of Dihydro Artemisinin to its glucuronide derivative using glucuronic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product.", "Starting Materials": [ "Dihydro Artemisinin", "Glucuronic acid", "Catalyst" ], "Reaction": [ "Step 1: Dihydro Artemisinin is dissolved in a suitable solvent such as methanol or ethanol.", "Step 2: Glucuronic acid is added to the solution and the mixture is stirred at room temperature for a specific period of time.", "Step 3: A catalyst such as p-toluenesulfonic acid or trifluoroacetic acid is added to the reaction mixture.", "Step 4: The reaction mixture is heated to a specific temperature and maintained at that temperature for a specific period of time.", "Step 5: The reaction mixture is cooled and the product is isolated by filtration or extraction.", "Step 6: The product is purified by recrystallization or chromatography to obtain the desired Dihydro Artemisinin beta-D-Glucuronide (Mixture of Isomers)." ] } | |
CAS 编号 |
198976-06-6 |
分子式 |
C21H32O11 |
分子量 |
460.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12+,13+,14-,15+,17?,18?,19-,20-,21-/m1/s1 |
InChI 键 |
ZPXMEOGHWWIMAF-BPWASKFZSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
规范 SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
同义词 |
(3R,5aS,6R,8aS,9S,12R,12aS)-Decahydro-3,6,9-trimethyl- 3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl β-D-Glucopyranosiduronic Acid; Dihydroartemisinin Glucuronide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1140630.png)



